molecular formula C16H24N2O3 B1379247 Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate CAS No. 1803591-98-1

Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate

Cat. No.: B1379247
CAS No.: 1803591-98-1
M. Wt: 292.37 g/mol
InChI Key: NNNUIFBZGBDCFR-UHFFFAOYSA-N
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Description

“Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate” is a small organic molecule with a molecular weight of 292.38 . The IUPAC name for this compound is tert-butyl {4- [(2,2-dimethylpropanoyl)amino]-3-pyridinyl}acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3, (H,17,18,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Catalytic Activity in Acylation Chemistry

Tert-butyl acetate derivatives are utilized in catalytic activities, particularly in acylation chemistry. For instance, polymethacrylates containing a 4-amino-pyridyl derivative exhibit significant catalytic activity in acylation reactions. Kinetic studies reveal that certain polymers demonstrate superior performance due to the influence of neighboring groups in the catalytic cycle, a concept critical in the synthesis of tert-butyl acetate (Mennenga et al., 2015).

Role in Synthesis of Chiral Compounds

These compounds play a crucial role in the synthesis of chiral side chains for statins, highlighting their importance in the field of medicinal chemistry. An efficient synthesis method involving hydration, reaction with chloride compounds, and diastereoselective reduction has been developed for such derivatives, underscoring the compound's versatility in complex synthesis processes (Hyeong-Wook & Shin, 2008).

Mechanistic Studies in Catalysis

Investigations into the catalysis mechanisms, such as the acetylation of tert-butanol, shed light on the nucleophilic catalysis pathways involved. These studies are fundamental in understanding the reaction kinetics and the formation of products like tert-butylacetate, providing insights into the catalytic processes at a molecular level (Xu et al., 2005).

Polymerization and Pyrolysis Studies

Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate derivatives are key in understanding pyrolysis processes and polymerization. Studies demonstrate the formation of significant products under specific conditions, aiding in the comprehension of chemical reactions at high temperatures and their industrial applications (Hill et al., 2009).

Deprotonation and Electrophilic Trapping

These compounds are also involved in chemical reactions such as deprotonation and subsequent trapping with electrophiles, leading to the formation of substituted pyridines. Such reactions are vital in the synthesis of complex molecules and have significant implications in synthetic chemistry (Bonnet et al., 2001).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with care and use appropriate safety measures.

Properties

IUPAC Name

tert-butyl 2-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNUIFBZGBDCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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